1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C16H26N4O2 |
|---|---|
Molecular Weight |
306.40 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H26N4O2/c1-12(2)8-9-17-16(21)13-5-4-10-20(11-13)14-6-7-15(22-3)19-18-14/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,17,21) |
InChI Key |
YBJDYXDRAYOBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1CCCN(C1)C2=NN=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
-
Palladium-based catalysts : PdCl₂(dppf) and Pd(OAc)₂ are widely used for cross-coupling, with ligand systems (e.g., XPhos) improving turnover numbers.
-
Base selection : Inorganic bases (Cs₂CO₃, K₃PO₄) outperform organic bases (Et₃N) in deprotonating amines during alkylation.
Purification and Characterization
Final purification typically involves chromatographic techniques:
Characterization via -NMR and mass spectrometry confirms structural integrity. For example, the piperidine protons resonate at δ 1.43–1.49 ppm (multiplet), while the methoxy group on pyridazine appears as a singlet near δ 3.85 ppm.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative, while reduction of the carboxamide group may yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine carboxamides.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table summarizes critical structural differences and similarities between the target compound and its analogs:
Functional Implications of Substituents
- Chloro (Analog 2): Electron-withdrawing, possibly increasing reactivity or altering binding affinity .
- Carboxamide Substituents: 3-Methylbutyl (Target): Enhances lipophilicity, favoring passive diffusion across biological membranes. Thiazol-2-yl (Analog 2): Provides hydrogen-bond acceptor/donor sites for targeted interactions .
- Core Modifications :
- Pyrrolopyrimidine (Analog 3) : Expands the heterocyclic system, likely improving affinity for ATP-binding pockets in kinases .
Biological Activity
1-(6-Methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxypyridazine moiety and an alkyl group, which may influence its interaction with biological targets. The unique structural characteristics suggest potential applications in pharmacology, particularly in modulating various biological pathways.
Biological Activity
Preliminary studies indicate that compounds related to 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide exhibit significant biological activities, including:
- Antimicrobial Activity : Initial assays suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Cytotoxic Effects : Research indicates cytotoxic effects against various cancer cell lines, suggesting possible applications in oncology.
- Neuroprotective Properties : There is evidence that the compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems.
The specific mechanisms through which 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide exerts its effects are still under investigation. However, potential mechanisms include:
- Receptor Modulation : The compound may act as an allosteric modulator at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against neuronal damage |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(6-Methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide | Methoxypyridazine + Piperidine | Antimicrobial, Cytotoxic |
| PF470 | Pyrazolopyrazine derivative | mGluR5 negative modulator |
| Indole Derivative | Indole + Piperidine | Anticancer |
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of similar compounds found that modifications in the piperidine structure significantly enhanced activity against Gram-positive bacteria. This suggests that further structural optimization of 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide could yield even more potent derivatives.
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited selective cytotoxicity against human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics. Further exploration into its mechanism revealed potential pathways involving apoptosis induction.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with functionalization of the pyridazine ring (e.g., methoxy group introduction via nucleophilic substitution), followed by piperidine ring formation and coupling with the 3-methylbutyl amine group using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Key parameters include solvent choice (DMF or acetonitrile for polar intermediates), temperature control (0–80°C depending on step), and catalyst use (e.g., palladium for cross-coupling) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for final product isolation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- Structural confirmation : Use H/C NMR to verify methoxypyridazinyl and piperidine proton environments. Mass spectrometry (HRMS) confirms molecular weight .
- Purity analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity. TLC (silica, ethyl acetate) monitors reaction progress .
Q. What biological targets or pathways are hypothesized for this compound based on structural analogs?
- Methodology :
- Target prediction : Analogous piperidine-pyridazine derivatives inhibit kinases (e.g., PI3K/AKT pathway) or bind G-protein-coupled receptors (GPCRs) due to nitrogen-rich heterocycles .
- Pathway analysis : Screen against cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) and compare with structurally related compounds showing antitumor activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the roles of the methoxypyridazinyl and 3-methylbutyl groups?
- Methodology :
- Substituent modification : Synthesize analogs with varying alkyl chains (e.g., 3-methylpentyl) or pyridazine substituents (e.g., chloro, hydroxy). Test biological activity in enzyme inhibition assays (IC determination) .
- Data interpretation : Use regression analysis to correlate lipophilicity (logP) or steric bulk with activity trends. Molecular docking (AutoDock Vina) identifies key binding interactions .
Q. How can discrepancies in reported biological activities across studies be resolved?
- Methodology :
- Assay standardization : Compare IC values under uniform conditions (e.g., ATP concentration in kinase assays, cell passage number). Validate purity via orthogonal methods (HPLC + elemental analysis) .
- Structural verification : Confirm batch-to-batch consistency using H NMR and X-ray crystallography (if crystalline). Cross-test with commercial analogs (e.g., PubChem CID references) .
Q. What in silico approaches predict binding modes and pharmacokinetic properties?
- Methodology :
- Docking simulations : Use Schrödinger Suite or MOE to model interactions with target proteins (e.g., cytochrome P450 for metabolism prediction) .
- ADME profiling : SwissADME or pkCSM predicts logP, solubility, and CYP450 inhibition. Validate with in vitro assays (Caco-2 permeability, microsomal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
